(S)-Methyl 4-benzylmorpholine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3S)-4-benzylmorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVELAJKOOJJTME-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624555 | |

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235387-14-0 | |

| Record name | Methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Overview

An in-depth technical guide to the chemical structure, properties, and synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate for researchers, scientists, and drug development professionals.

This compound is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds due to its favorable physicochemical and metabolic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for this compound, aimed at professionals in research and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a morpholine ring N-substituted with a benzyl group and a methyl carboxylate group at the C3 position with (S)-stereochemistry.

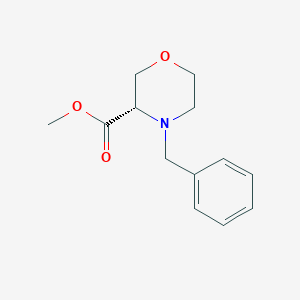

Visual Representation of the Chemical Structure:

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (3S)-4-benzylmorpholine-3-carboxylate |

| CAS Number | 1235011-96-7[3] |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol [4] |

| SMILES | COC(=O)[C@H]1COCCN1CC2=CC=CC=C2 |

| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-10-17-8-7-14(12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

| InChIKey | YVELAJKOOJJTME-VIFPVTCESA-N |

Physicochemical and Predicted Properties

A summary of the known and computationally predicted properties of the racemic mixture, Methyl 4-benzylmorpholine-3-carboxylate, is provided below. These properties are crucial for understanding its behavior in various experimental settings.

Table 2: Physicochemical and Predicted Properties of Methyl 4-benzylmorpholine-3-carboxylate

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 1.0604 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis Strategies

A potential synthetic pathway could start from a chiral precursor, such as L-serine, to establish the (S)-stereochemistry at the C3 position.

Proposed Synthetic Workflow:

Caption: A potential synthetic workflow for this compound.

An alternative to enantioselective synthesis is the synthesis of the racemic mixture followed by chiral resolution.

Chiral Resolution Workflow:

Caption: Workflow for the chiral resolution of racemic Methyl 4-benzylmorpholine-3-carboxylate.

Potential Biological and Pharmacological Relevance

While specific biological data for this compound is scarce in the public domain, the morpholine nucleus is a key component in a wide array of pharmacologically active molecules.[5] Derivatives of morpholine have been reported to exhibit a broad spectrum of activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Anticonvulsant

-

Antihyperlipidemic

-

Antimicrobial

The presence of the benzyl group and the chiral center in this compound suggests its potential as a valuable building block in the synthesis of more complex and stereospecific drug candidates.[6] The N-benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets. The stereochemistry at the C3 position is critical, as enantiomers of a drug can have significantly different pharmacological activities and metabolic profiles.

Experimental Protocols

As specific, validated experimental protocols for the synthesis and biological evaluation of this compound are not publicly available, researchers would need to develop and optimize these methods based on established procedures for similar compounds.

General Protocol for N-Benzylation of a Secondary Amine: A general procedure for the N-alkylation of a secondary amine, such as a morpholine derivative, would typically involve the following steps:

-

Dissolution: The secondary amine is dissolved in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Base Addition: A non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) is added to the reaction mixture to act as a proton scavenger.

-

Alkylation: Benzyl bromide or a similar benzylating agent is added, usually dropwise, to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product is purified using techniques like column chromatography to yield the pure N-benzylated product.

General Protocol for Chiral HPLC Resolution: The separation of enantiomers of a racemic mixture like methyl 4-benzylmorpholine-3-carboxylate would typically involve:

-

Column Selection: A chiral stationary phase (CSP) is selected based on the chemical properties of the analyte. Common CSPs include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: A suitable mobile phase, often a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers.

-

Analysis: The racemic mixture is injected onto the chiral column, and the separated enantiomers are detected using a UV detector or other suitable detector. The retention times will differ for the two enantiomers.

-

Preparative Separation (Optional): For isolation of individual enantiomers, a preparative or semi-preparative chiral HPLC system can be used to collect the fractions corresponding to each enantiomer.

Conclusion

This compound represents a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data is limited, its structural features suggest it could be a valuable intermediate for the synthesis of novel, stereochemically defined therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this and related morpholine derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-Benzylmorpholine-3-carboxylic acid [myskinrecipes.com]

- 4. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyl morpholine-4-carboxylate [myskinrecipes.com]

Technical Guide: (S)-Methyl 4-benzylmorpholine-3-carboxylate

CAS Number: 1235387-14-0

Abstract

This technical guide provides a comprehensive overview of (S)-Methyl 4-benzylmorpholine-3-carboxylate, a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical and physical properties, outlines a general synthetic approach, and discusses its potential applications in medicinal chemistry. Due to the compound's nature as a specialized building block, publicly available, detailed experimental protocols and specific biological activity data are limited. This guide, therefore, focuses on the established knowledge of the morpholine scaffold and related structures to infer the potential utility and characteristics of the title compound.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine core. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including potency and pharmacokinetic properties. The presence of a chiral center at the 3-position, a benzyl group on the nitrogen, and a methyl ester functionality makes this compound a versatile intermediate for the synthesis of more complex, stereospecific molecules with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its related isomers is presented in Table 1. This data is compiled from various chemical supplier catalogs and public chemical databases.

| Property | This compound | Racemic Methyl 4-benzylmorpholine-3-carboxylate | (R)-Methyl 4-benzylmorpholine-3-carboxylate |

| CAS Number | 1235387-14-0 | 212650-44-7[1][2] | 1235134-83-4[3] |

| Molecular Formula | C₁₃H₁₇NO₃[1][2][3] | C₁₃H₁₇NO₃[1][2] | C₁₃H₁₇NO₃[3] |

| Molecular Weight | 235.28 g/mol [1][2][3] | 235.28 g/mol [1][2] | 235.28 g/mol [3] |

| Purity | ≥95% - ≥97% (typical) | ≥95% (typical)[1] | Data not available |

| Storage | 4°C, dry conditions recommended[1] | 4°C, dry conditions recommended[1] | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in peer-reviewed journals, a general synthetic strategy can be inferred from established methods for the preparation of substituted morpholines. The synthesis would likely originate from a chiral starting material, such as L-serine methyl ester, to introduce the desired stereochemistry at the C3 position.

A plausible synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.

References

An In-depth Technical Guide to the Synthesis of (S)-Methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its morpholine core, a privileged scaffold in numerous bioactive molecules. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, commencing from the readily available chiral precursor, (S)-serine methyl ester. Detailed experimental protocols for each synthetic transformation, including N-benzylation and intramolecular cyclization, are presented. Quantitative data, where available for analogous transformations, is summarized to provide benchmarks for reaction efficiency. This document is intended to serve as a practical resource for researchers engaged in the synthesis of chiral morpholine derivatives and the development of novel therapeutic agents.

Introduction

The morpholine ring is a ubiquitous structural motif in a wide array of approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The stereochemistry of substituents on the morpholine scaffold is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes to chiral morpholines a key focus in synthetic organic chemistry. This guide details a rational and efficient synthetic approach to this compound, a valuable chiral building block for the synthesis of more complex molecules in drug discovery programs.

Synthetic Strategy Overview

The proposed synthesis of this compound initiates from the chiral pool, utilizing (S)-serine methyl ester as the starting material to establish the desired stereochemistry at the C3 position of the morpholine ring. The synthetic sequence involves two key transformations:

-

N-benzylation: Introduction of the benzyl group onto the nitrogen atom of (S)-serine methyl ester.

-

Intramolecular Cyclization: Formation of the morpholine ring via reaction with a suitable two-carbon electrophile, followed by intramolecular ring closure.

This strategy offers a convergent and stereocontrolled route to the target molecule.

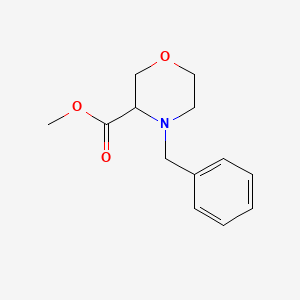

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-(S)-serine methyl ester

This step involves the selective N-benzylation of (S)-serine methyl ester. Reductive amination is a common and effective method for this transformation.

Protocol:

-

Reaction Setup: To a solution of (S)-serine methyl ester hydrochloride (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add a base (e.g., triethylamine, 1.1 eq.) to neutralize the hydrochloride salt.

-

Imine Formation: Add benzaldehyde (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq.), portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be employed.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-benzyl-(S)-serine methyl ester.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| (S)-Serine methyl ester HCl | 155.58 | 1.0 |

| Benzaldehyde | 106.12 | 1.1 |

| Sodium Borohydride | 37.83 | 1.5 |

| Triethylamine | 101.19 | 1.1 |

Table 1: Stoichiometry for the N-benzylation of (S)-serine methyl ester.

Step 2: Synthesis of this compound

This step involves the formation of the morpholine ring through N-alkylation with a two-carbon electrophile followed by intramolecular cyclization. A plausible approach involves reaction with ethylene oxide or a 2-haloethanol, followed by cyclization. A more direct approach utilizes a reagent like 1,2-dibromoethane.

Protocol:

-

Reaction Setup: Dissolve N-benzyl-(S)-serine methyl ester (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Alkylation and Cyclization: Add a base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or sodium hydride (NaH), to the solution. To this mixture, add 1,2-dibromoethane (1.2 eq.) dropwise at room temperature. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| N-Benzyl-(S)-serine methyl ester | 209.24 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 1.2 |

| Potassium Carbonate | 138.21 | 2.5 |

Table 2: Stoichiometry for the cyclization reaction.

Quantitative Data Summary

| Transformation | Substrate | Reagents | Yield (%) | Reference |

| N-Benzylation | Amino Esters | Benzaldehyde, NaBH₄ | 70-90% | General literature on reductive amination |

| Morpholine Synthesis | N-Substituted Amino Alcohols | Dihaloalkanes, Base | 60-85% | General literature on morpholine synthesis |

Table 3: Representative yields for key transformations.

Characterization Data

The final product, this compound, and its intermediates should be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Logical Relationships in the Synthetic Pathway

The synthesis relies on a logical progression of reactions where the stereochemistry is set in the initial step and preserved throughout the sequence.

Caption: Logical flow of the stereocontrolled synthesis.

Conclusion

This technical guide outlines a robust and efficient synthetic route to this compound from (S)-serine methyl ester. The detailed protocols and summarized quantitative data provide a solid foundation for researchers to successfully synthesize this valuable chiral building block. The presented strategy highlights the utility of readily available chiral starting materials in the asymmetric synthesis of complex heterocyclic molecules for applications in drug discovery and development. Further optimization of reaction conditions may lead to improved yields and efficiency.

Spectroscopic and Synthetic Profile of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the chiral molecule, (S)-Methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and known values for analogous compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel morpholine derivatives in drug discovery and development.

Chemical Structure and Properties

This compound is a substituted morpholine derivative containing a benzyl group at the nitrogen atom and a methyl carboxylate at the 3-position. The presence of a stereocenter at the C3 position confers chirality to the molecule.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | Methyl (3S)-4-benzylmorpholine-3-carboxylate |

| CAS Number | 1235387-14-0 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Ar-H |

| 4.05 | d | 1H | N-CH ₂-Ph (geminal coupling) |

| 3.95 | d | 1H | N-CH ₂-Ph (geminal coupling) |

| 3.80-3.90 | m | 2H | O-CH ₂ |

| 3.75 | s | 3H | O-CH ₃ |

| 3.50 | dd | 1H | CH -COOCH₃ |

| 2.80-2.90 | m | 1H | N-CH ₂ (morpholine ring) |

| 2.60-2.70 | m | 1H | N-CH ₂ (morpholine ring) |

| 2.30-2.40 | m | 2H | N-CH ₂ (morpholine ring) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 172.0 | C =O (ester) |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 67.0 | O-C H₂ |

| 62.0 | N-C H₂-Ph |

| 60.0 | C H-COOCH₃ |

| 52.0 | O-C H₃ |

| 51.0 | N-C H₂ (morpholine ring) |

| 49.0 | N-C H₂ (morpholine ring) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Ar C-H stretch |

| 2950-2800 | Medium-Strong | Aliphatic C-H stretch |

| 1740 | Strong | C=O stretch (ester) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1250-1050 | Strong | C-O stretch (ester and ether) |

| 1120 | Strong | C-N stretch |

| 750, 700 | Strong | Ar C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 235 | [M]⁺ (Molecular Ion) |

| 176 | [M - COOCH₃]⁺ |

| 144 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

While specific experimental data for the title compound is scarce, the following section outlines a plausible synthetic route and general procedures for spectroscopic analysis.

Synthesis of this compound

This synthesis can be adapted from known procedures for the N-alkylation and esterification of amino acids. A potential route starts from (S)-morpholine-3-carboxylic acid.

Materials:

-

(S)-morpholine-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Benzylation: To a solution of (S)-morpholine-3-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq). Stir the suspension at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction mixture to 60 °C for 12-18 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Esterification: Suspend the crude N-benzyl-morpholine-3-carboxylic acid in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC.

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer, typically using electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Physicochemical Properties of (S)-Methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for (S)-Methyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on computed properties and outlines a comprehensive, standardized experimental protocol for determining solubility. Additionally, a plausible synthetic pathway is illustrated to provide context for its formation.

Physicochemical Properties

While specific experimental solubility data remains elusive, computed physicochemical properties provide valuable insights into the behavior of this compound in various solvent systems. These properties, sourced from publicly available databases, are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 235.28 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area (TPSA) | 38.8 Ų | PubChem[1] |

| CAS Number | 212650-44-7 | PubChem[1] |

Experimental Protocols

Protocol for Determination of Solubility

The following is a standardized experimental protocol for determining the equilibrium solubility of a crystalline organic compound such as this compound in various solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution does not change over a longer period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

The solubility is typically reported in units of mg/mL or g/100mL.

-

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from (S)-methyl morpholine-3-carboxylate and involving an N-benzylation step.

Caption: Plausible synthesis of this compound.

Solubility Determination Workflow

The following diagram outlines the key steps in the experimental determination of solubility as described in the protocol.

Caption: Experimental workflow for solubility determination.

References

molecular weight and formula of (S)-Methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (S)-Methyl 4-benzylmorpholine-3-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.

Core Molecular Data

This compound is a chiral organic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous biologically active compounds.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [2][3][4][5][6][7] |

| Molecular Weight | 235.28 g/mol | [2][3][4][5][6][7] |

| CAS Number | 212650-44-7 | [6][7] |

| IUPAC Name | methyl (3S)-4-benzylmorpholine-3-carboxylate | |

| Synonyms | (S)-Methyl 4-benzyl-3-morpholinecarboxylate | [7] |

Synthesis and Experimental Protocols

A potential synthetic workflow could involve the N-benzylation of a suitable morpholine-3-carboxylic acid precursor followed by esterification to yield the methyl ester. The critical step would be the stereoselective formation of the (S)-enantiomer at the C3 position of the morpholine ring.

Conceptual Experimental Workflow:

This proposed workflow is based on general principles of organic synthesis and methodologies reported for similar structures.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the morpholine core is a key feature in a wide array of therapeutic agents, suggesting that this compound could be a valuable building block or lead compound in drug discovery.

Morpholine derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Anticancer Properties: Certain benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase implicated in cancer.[3]

-

Neuropharmacological Activity: Benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, indicating potential applications in the treatment of depression and other neurological disorders.[4]

-

General Therapeutic Potential: The morpholine ring is recognized for improving the pharmacokinetic profile of bioactive molecules and is present in compounds with anti-inflammatory, antimicrobial, and other therapeutic properties.[8]

Given the diverse biological roles of morpholine-containing compounds, this compound warrants further investigation to elucidate its specific biological targets and potential therapeutic applications. The stereochemistry at the C3 position is likely to be a critical determinant of its biological activity and selectivity.

Logical Relationship of Morpholine Derivatives to Biological Activity:

Caption: The morpholine scaffold contributes to favorable pharmacokinetics and diverse biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 5. (R)-methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

The Genesis of Chiral Morpholines: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals. The introduction of chirality into this privileged structure unlocks a vast chemical space, enabling the fine-tuning of pharmacological activity and specificity. This technical guide provides an in-depth exploration of the discovery and historical evolution of morpholine-based chiral compounds. It traces the journey from early resolutions of racemic mixtures and the synthesis of foundational chiral drugs to the sophisticated asymmetric catalytic methods that define the state-of-the-art. Detailed experimental protocols for key historical and contemporary syntheses are provided, alongside a comprehensive tabulation of quantitative data to facilitate comparison and analysis. Furthermore, this guide employs visualizations of key synthetic pathways and experimental workflows to offer a clear and concise understanding of the core concepts in this vital area of chemical science.

A Historical Perspective: The Dawn of Chiral Morpholine Chemistry

The story of chiral morpholines is intrinsically linked to the broader history of stereochemistry and the development of asymmetric synthesis. While the morpholine ring itself was known from the late 19th century, the deliberate synthesis and separation of its chiral derivatives gained momentum with the burgeoning pharmaceutical industry in the mid-20th century.

Early Encounters with Chirality: Resolution and Seminal Syntheses

The initial forays into chiral morpholine chemistry were largely dependent on classical resolution techniques. This involved the separation of racemic mixtures of morpholine derivatives by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. While effective, this method is inherently limited by a theoretical maximum yield of 50% for the desired enantiomer.

A pivotal moment in the history of chiral morpholines was the synthesis and discovery of the pharmacological activity of phenmetrazine and its prodrug, phendimetrazine . First synthesized in the 1950s, these compounds were developed as appetite suppressants. The synthesis of these molecules, while not initially enantioselective, provided some of the earliest commercially significant examples of chiral morpholine-based drugs. The resolution of these and similar compounds marked a critical step in understanding the stereospecific interactions of morpholine derivatives with biological targets.

Experimental Protocol: Synthesis of Phendimetrazine

The synthesis of phendimetrazine typically involves the reaction of N-methylethanolamine with 2-bromopropiophenone to form an intermediate which is then reductively cyclized.

-

Step 1: Formation of the Amino Alcohol Intermediate. N-methylethanolamine is reacted with 2-bromopropiophenone in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out at reflux for several hours.

-

Step 2: Reductive Cyclization. The resulting intermediate is then subjected to reductive cyclization to form the morpholine ring. A common method for this step is the use of formic acid, which acts as both the reducing agent and the acid catalyst for the cyclization. The reaction mixture is heated, and after completion, the product is isolated and purified.

Note: This synthesis produces a racemic mixture of phendimetrazine, which would then require resolution to isolate the desired enantiomer.

The Rise of Asymmetric Synthesis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in organic chemistry with the advent of asymmetric synthesis. This new paradigm, focused on the direct synthesis of a single enantiomer, offered a more efficient and atom-economical alternative to classical resolution. Early efforts in the asymmetric synthesis of chiral morpholines often relied on the use of chiral auxiliaries or starting materials from the chiral pool.

A notable example of a chiral morpholine-based drug whose synthesis has evolved with the advancements in asymmetric chemistry is Reboxetine , an antidepressant. The development of stereoselective routes to Reboxetine showcases the increasing sophistication of synthetic methodologies over time.

Modern Strategies for the Enantioselective Synthesis of Chiral Morpholines

Contemporary approaches to the synthesis of chiral morpholines are diverse and powerful, offering high levels of enantioselectivity and functional group tolerance. These methods can be broadly categorized into metal-catalyzed, organocatalytic, and chiral pool-based strategies.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis has emerged as a dominant force in asymmetric synthesis. In the context of chiral morpholines, metal-catalyzed reactions such as asymmetric hydrogenation, hydroamination, and cyclization reactions have proven to be highly effective.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamines or enol ethers is a powerful method for the synthesis of chiral morpholines. This approach typically employs chiral phosphine ligands in combination with a rhodium or iridium catalyst to achieve high enantioselectivities.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

A representative protocol involves the hydrogenation of a substituted dehydromorpholine using a chiral catalyst.

-

Catalyst Preparation: A solution of a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos) and a rhodium precursor (e.g., [Rh(COD)2]BF4) is prepared in a degassed solvent such as methanol or dichloromethane.

-

Hydrogenation Reaction: The dehydromorpholine substrate is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave. The vessel is then charged with hydrogen gas to a specified pressure (e.g., 10-50 atm) and stirred at a controlled temperature until the reaction is complete.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantiomerically enriched morpholine derivative.

| Catalyst | Substrate | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) |

| Rh(I)-BINAP | N-acetyl-2-phenyl-5,6-dihydro-4H-1,4-oxazine | Methanol | 20 | 25 | >95 | >99 |

| Ir(I)-PhanePhos | N-Boc-2-methyl-5,6-dihydro-4H-1,4-oxazine | Dichloromethane | 50 | 30 | 92 | 98 |

Table 1: Representative Data for Asymmetric Hydrogenation of Dehydromorpholine Precursors.

Organocatalytic Enantioselective Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool for the synthesis of chiral compounds. For the synthesis of chiral morpholines, organocatalytic methods such as enantioselective Michael additions, Mannich reactions, and cyclizations have been successfully employed. These methods often offer the advantages of being metal-free, less sensitive to air and moisture, and employing readily available catalysts.

Experimental Protocol: Organocatalytic Enantioselective Chlorocycloetherification

This method allows for the construction of chiral morpholines containing a quaternary stereocenter.

-

Reaction Setup: An alkenol substrate is dissolved in a suitable solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -20 °C).

-

Catalyst and Reagent Addition: A chiral organocatalyst, such as a cinchona alkaloid derivative, is added, followed by a chlorine source (e.g., N-chlorosuccinimide).

-

Reaction and Quenching: The reaction is stirred at low temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution).

-

Isolation and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

| Organocatalyst | Substrate | Chlorine Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| Cinchona Alkaloid Derivative | 2-(1-phenylvinyl)aminoethanol | NCS | Toluene | -20 | 85 | 95 |

| Proline Derivative | 2-allyl-N-tosyl-2-amino-1-phenylethanol | NCS | CH2Cl2 | -10 | 90 | 92 |

Table 2: Representative Data for Organocatalytic Enantioselective Chlorocycloetherification.

Chiral Pool Synthesis

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These compounds can serve as versatile starting materials for the synthesis of complex chiral molecules, including morpholine derivatives. By utilizing the inherent chirality of these starting materials, the need for an asymmetric induction step can be circumvented.

Experimental Protocol: Synthesis of a Chiral Morpholine from a Chiral Amino Alcohol

This protocol illustrates the use of a chiral amino alcohol derived from an amino acid as a starting material.

-

N-Alkylation: The chiral amino alcohol is N-alkylated with a suitable electrophile containing a leaving group and a masked hydroxyl group (e.g., an epoxide or a protected 2-haloethanol). This reaction is typically carried out in the presence of a base.

-

Intramolecular Cyclization: The resulting intermediate is then subjected to an intramolecular cyclization to form the morpholine ring. This can be achieved under either acidic or basic conditions, depending on the nature of the protecting groups and the substrate.

-

Deprotection: Finally, any protecting groups are removed to yield the desired chiral morpholine.

Visualizing the Synthesis: Key Workflows and Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Conclusion

The journey of chiral morpholine-based compounds from their initial discovery through classical resolution to their modern synthesis via sophisticated asymmetric catalytic methods highlights a remarkable evolution in the field of organic chemistry. The development of these compounds has been driven by their immense value in medicinal chemistry, where the precise control of stereochemistry is paramount for achieving desired therapeutic effects. The strategies outlined in this guide, from the foundational work on early pharmaceuticals to the cutting-edge metal-catalyzed and organocatalytic reactions, provide a comprehensive toolkit for researchers and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the continued innovation in the synthesis of chiral morpholines will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

Enantiomeric Purity of (S)-Methyl 4-benzylmorpholine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical methodologies for determining the enantiomeric purity of (S)-Methyl 4-benzylmorpholine-3-carboxylate. This chiral molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making the control of its stereochemistry crucial for drug efficacy and safety.

Introduction

This compound is a heterocyclic compound containing a stereocenter at the C3 position of the morpholine ring. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, robust methods for the synthesis and analysis of the enantiomerically pure (S)-isomer are essential in drug development and manufacturing.

This guide details an organocatalytic approach for the enantioselective synthesis of this compound and outlines the standard analytical techniques, primarily chiral High-Performance Liquid Chromatography (HPLC), for the determination of its enantiomeric excess (e.e.).

Enantioselective Synthesis

An effective method for the synthesis of C2-functionalized N-benzyl morpholines with high enantiomeric purity involves an organocatalytic approach.[1] While a specific protocol for this compound is not detailed in the literature, a general and plausible synthetic pathway can be extrapolated. This multi-step, one-pot procedure offers a streamlined process for obtaining the desired enantiomer.

General Experimental Protocol: Organocatalytic Synthesis

A plausible synthetic route, adapted from a general method for related compounds, is outlined below.[1] This procedure typically yields enantiomeric excesses in the range of 75-98%.

Step 1: Organocatalytic α-chlorination An appropriate aldehyde precursor is subjected to α-chlorination using a suitable chlorine source in the presence of a chiral organocatalyst (e.g., a prolinol derivative).

Step 2: In situ Reduction The resulting α-chloro aldehyde is reduced in situ to the corresponding chlorohydrin using a mild reducing agent like sodium borohydride (NaBH₄).

Step 3: Cyclization The crude chlorohydrin is then reacted with N-benzylaminoethanol under basic conditions to facilitate the cyclization and formation of the morpholine ring, followed by esterification to yield the final product, this compound.

Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess is critical for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

Chiral HPLC Analysis

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification.

Experimental Protocol: A general protocol for the chiral HPLC analysis of N-benzylmorpholine derivatives, based on methods for similar compounds, is provided below.[2]

| Parameter | Condition |

| Column | Chiralcel® OD-H or Chiralpak® AD-H |

| Mobile Phase | Heptane/Isopropanol (IPA) with a small amount of an amine modifier (e.g., diethylamine, DEA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the chiral separation of a racemic mixture of Methyl 4-benzylmorpholine-3-carboxylate, based on typical results for similar compounds.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.5 | 50.0 |

| (S)-enantiomer | 10.2 | 50.0 |

For an enantiomerically enriched sample of this compound with a 98% e.e., the expected peak areas would be:

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-enantiomer | 8.5 | 1.0 |

| (S)-enantiomer | 10.2 | 99.0 |

Experimental Workflows and Logical Relationships

General Workflow for Synthesis and Purity Analysis

The following diagram illustrates the general workflow from synthesis to the determination of enantiomeric purity.

Caption: General workflow for the enantioselective synthesis and purity analysis.

Logical Relationship in Chiral HPLC Method Development

The development of a robust chiral HPLC method involves a logical progression of steps to achieve optimal separation of the enantiomers.

References

An In-depth Technical Guide to the Thermodynamic Stability of (S)-Methyl 4-benzylmorpholine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to evaluate the thermodynamic stability of (S)-Methyl 4-benzylmorpholine-3-carboxylate. In the absence of specific published thermodynamic data for this compound, this document serves as a detailed procedural manual for researchers. It outlines the experimental and computational approaches necessary to determine key thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Furthermore, it details protocols for assessing chemical stability through forced degradation studies, providing a practical framework for understanding the molecule's susceptibility to various stressors. This guide is intended to equip researchers in drug development and materials science with the necessary tools to characterize the stability profile of this and similar morpholine derivatives.

Introduction to Thermodynamic Stability

Thermodynamic stability refers to the energy state of a system, in this case, the molecule this compound, relative to its constituent elements or other potential arrangements. A thermodynamically stable compound exists at a lower energy state and is less likely to spontaneously decompose or react. The key parameters quantifying this stability are:

-

Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A negative ΔGf° indicates a spontaneous formation and a stable compound.

-

Enthalpy of Formation (ΔHf°): The change in enthalpy during the formation of one mole of the compound from its elements. A negative ΔHf° (exothermic reaction) often contributes to thermodynamic stability.

-

Entropy of Formation (ΔSf°): The change in entropy during the formation of one mole of the compound.

Understanding the thermodynamic stability of a pharmaceutical candidate like this compound is crucial for predicting its shelf-life, formulation compatibility, and degradation pathways.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

-

Step 1: Esterification of L-serine: L-serine is first converted to its methyl ester, L-serine methyl ester, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas.

-

Step 2: N-Benzylation: The resulting L-serine methyl ester is then N-benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., potassium carbonate or triethylamine) and a solvent like acetonitrile or dimethylformamide.

-

Step 3: Cyclization to form the morpholine ring: The N-benzyl-L-serine methyl ester is cyclized to form the morpholine ring. This can be achieved through a variety of methods, including reaction with a dielectrophile like 1,2-dibromoethane in the presence of a strong base, or via a multi-step process involving reduction of the carboxylic acid to an alcohol followed by intramolecular cyclization.

-

Purification: The final product, this compound, is purified using techniques such as column chromatography on silica gel.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of this compound can be determined experimentally through various calorimetric techniques.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen at high pressure (typically 20-30 atm).

-

Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity, Enthalpy of Fusion, and Enthalpy of Vaporization

Differential Scanning Calorimetry (DSC) is a powerful technique to measure heat capacity and enthalpies of phase transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small, accurately weighed sample of the compound is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting thermogram can be used to determine the heat capacity (Cp) as a function of temperature, the melting point (Tm), and the enthalpy of fusion (ΔHfus). By using thermogravimetric analysis (TGA) in conjunction with DSC, the enthalpy of vaporization (ΔHvap) can also be determined.

Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation can be calculated from the experimentally determined standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°) using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

The standard entropy of formation (ΔSf°) is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound can be determined from heat capacity measurements down to near absolute zero.

Table 1: Hypothetical Quantitative Thermodynamic Data for this compound

| Thermodynamic Parameter | Symbol | Hypothetical Value | Units | Experimental Technique |

| Enthalpy of Combustion | ΔHc° | -X | kJ/mol | Bomb Calorimetry |

| Enthalpy of Formation | ΔHf° | -Y | kJ/mol | Calculated from ΔHc° |

| Heat Capacity (at 298 K) | Cp | Z | J/(mol·K) | Differential Scanning Calorimetry |

| Enthalpy of Fusion | ΔHfus | A | kJ/mol | Differential Scanning Calorimetry |

| Entropy of Formation | ΔSf° | -B | J/(mol·K) | Calculated from Heat Capacity Data |

| Gibbs Free Energy of Formation | ΔGf° | -C | kJ/mol | Calculated from ΔHf° and ΔSf° |

Note: X, Y, Z, A, B, and C are placeholders for experimentally determined values.

Computational Prediction of Thermodynamic Stability

Computational chemistry offers powerful tools to predict the thermodynamic properties of molecules, which can complement or guide experimental work.

Crystal Structure Prediction (CSP)

CSP methods can be used to predict the most stable crystal packing of a molecule, which is crucial for understanding its solid-state stability and polymorphism.

Density Functional Theory (DFT)

DFT calculations can be used to optimize the molecular geometry and calculate the electronic energy of this compound. From this, the enthalpy of formation in the gas phase can be estimated.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to predict the thermodynamic stability of a series of related compounds based on their molecular descriptors.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways, which provides insight into the chemical stability of a drug substance.[1] These studies expose the compound to conditions more severe than accelerated stability testing.[1]

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: The compound is dissolved in a dilute acid solution (e.g., 0.1 M HCl) and heated.

-

Base Hydrolysis: The compound is dissolved in a dilute base solution (e.g., 0.1 M NaOH) and heated.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid compound is heated to a high temperature.

-

Photodegradation: The compound (in solid or solution form) is exposed to UV and visible light.

Samples are taken at various time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

| Stress Condition | Reagents/Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Ester hydrolysis to carboxylic acid, cleavage of the morpholine ring |

| Base Hydrolysis | 0.1 M NaOH, 60 °C | Ester hydrolysis to carboxylate salt, potential ring opening |

| Oxidation | 3% H₂O₂, room temperature | N-oxidation, oxidation of the benzyl group |

| Thermal Degradation | 80 °C, solid state | Decomposition products |

| Photodegradation | UV/Vis light exposure | Photolytic cleavage products |

Visualizations

Caption: Workflow for the experimental determination of thermodynamic stability.

References

Methodological & Application

Application Notes and Protocols: (S)-Methyl 4-benzylmorpholine-3-carboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure found in numerous biologically active compounds and approved drugs. The stereochemistry of substituents on the morpholine ring is often crucial for therapeutic efficacy, making enantioselective synthesis a critical aspect of drug discovery. While direct applications of this compound as an asymmetric catalyst are not extensively documented in the current literature, its role as a versatile chiral building block is paramount. These application notes provide an overview of the asymmetric synthesis of chiral morpholines, which can be applied to the synthesis of derivatives and analogues of the title compound, and their subsequent use in the development of novel therapeutics.

Core Concepts in Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of chiral morpholines can be broadly categorized into several effective strategies:

-

Asymmetric Hydrogenation of Dehydromorpholines: This atom-economical method provides direct access to 2-substituted chiral morpholines with high enantioselectivity. The use of chiral metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, is key to achieving high stereocontrol.[1][2][3][4]

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot, two-step process is a powerful strategy for the synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates.[1][5]

-

Organocatalytic Intramolecular Aza-Michael Addition: Chiral secondary amines can catalyze the enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, yielding 2,3-disubstituted morpholines with excellent stereoselectivity.[1]

-

Organocatalytic Enantioselective Chlorocycloetherification: Cinchona alkaloid-derived catalysts can be employed for the asymmetric halocyclization of alkenol substrates to produce chiral 2,2-disubstituted morpholines.[6]

Data Presentation: Asymmetric Synthesis of Chiral Morpholines

The following tables summarize the quantitative data for key asymmetric catalytic methods used in the synthesis of chiral morpholines.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [2][3][4]

| Entry | Substrate (R group) | Catalyst Loading (mol%) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |

| 1 | Phenyl | 1 | 50 | 12 | >99 | 99 |

| 2 | 4-Methoxyphenyl | 1 | 50 | 12 | >99 | 98 |

| 3 | 4-Chlorophenyl | 1 | 50 | 12 | >99 | 99 |

| 4 | 2-Thienyl | 1 | 50 | 24 | >99 | 97 |

| 5 | Cyclohexyl | 1 | 30 | 24 | >99 | 94 |

Table 2: Tandem Ti-Catalyzed Hydroamination and Ru-Catalyzed Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines [1][5]

| Entry | Substrate (R group) | Yield (%) | ee (%) |

| 1 | Phenyl | 85 | 96 |

| 2 | 4-Bromophenyl | 82 | 95 |

| 3 | 2-Naphthyl | 88 | 97 |

| 4 | Isopropyl | 75 | 92 |

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine to the corresponding chiral morpholine.[1][2][3][4]

Materials:

-

2-Substituted dehydromorpholine substrate

-

[Rh(COD)₂]BF₄

-

(R)-SKP (or other suitable chiral bisphosphine ligand)

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen gas (high purity)

-

Schlenk tube or autoclave

Procedure:

-

In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).

-

Add anhydrous DCM (1.0 mL) and stir the solution for 10 minutes to form the catalyst complex.

-

Add the 2-substituted dehydromorpholine substrate (0.25 mmol) to the catalyst solution.

-

Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Pressurize the tube with hydrogen gas to the desired pressure (e.g., 50 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral 2-substituted morpholine.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

This protocol outlines a one-pot synthesis of enantiomerically enriched 3-substituted morpholines from an aminoalkyne substrate.[1][5]

Materials:

-

Aminoalkyne substrate

-

Titanium catalyst (e.g., Ti(NMe₂)₄)

-

Ruthenium catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous toluene

Procedure:

-

Hydroamination:

-

To a solution of the aminoalkyne substrate (1.0 mmol) in anhydrous toluene (5 mL), add the titanium catalyst (5 mol%).

-

Heat the reaction mixture at 80-100 °C until the formation of the cyclic imine intermediate is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

-

Asymmetric Transfer Hydrogenation:

-

To the crude cyclic imine solution, add the ruthenium catalyst (1-2 mol%) and the formic acid/triethylamine azeotrope (2.0-5.0 equivalents).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the reduction is complete.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral 3-substituted morpholine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Visualizations

Caption: Workflow for Asymmetric Hydrogenation.

Caption: Tandem Hydroamination/ATH Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for (S)-Methyl 4-benzylmorpholine-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic compound featuring a morpholine core. The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and biological activity.[1][2][3] While specific biological data for this compound is not extensively published, its structural motifs suggest potential applications as a versatile building block in the synthesis of more complex and potent molecules for various therapeutic targets. This document provides an overview of its potential applications based on the well-established roles of morpholine derivatives in drug discovery, along with generalized experimental protocols for its evaluation.

This compound is a chiral organic compound that can serve as a key intermediate in the synthesis of various biologically active molecules.[4][5] Its structure, containing a protected carboxylic acid and a benzyl-protected amine, allows for selective chemical modifications to generate a library of derivatives for screening against different drug targets.

Hypothesized Therapeutic Applications

Based on the activities of structurally related morpholine-containing compounds, this compound could be a valuable starting material for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibition (PI3K/mTOR Pathway)

The morpholine ring is a common feature in numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are crucial regulators of cell growth, proliferation, and survival.[6][7] Derivatives of this compound could be synthesized to interact with the ATP-binding site of these kinases.

Diagram of the PI3K/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/mTOR signaling pathway.

EZH2 Inhibition in Cancer

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a validated target in various cancers. Benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[8] this compound can serve as a scaffold to design novel EZH2 inhibitors for anti-cancer therapy.

Quantitative Data from Structurally Related Morpholine Derivatives

While no specific quantitative data exists for the title compound, the following table summarizes the activity of other morpholine-containing kinase inhibitors to provide a reference for potential target potencies.

| Compound ID/Name | Target Kinase(s) | IC50 / Ki (nM) | Scaffold Type |

| NU7441 | DNA-PK | 14 | Chromen-4-one |

| Compound 32 | DNA-PK | 8 | Pyridopyrimidin-4-one |

| PI-103 | PI3Kα / mTOR | 8 / 20 | Pyridopyrimidine |

| Gedatolisib (PKI-587) | PI3Kα | 0.4 | Triazine |

| Compound 6y | EZH2 | 1100 (in A549 cells) | Benzomorpholine |

This data is for illustrative purposes to show the potential of the morpholine scaffold and is not representative of this compound itself.[1][8]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate derivatives of this compound.

Protocol 1: General Synthesis of a Derivative from this compound

This protocol describes a hypothetical conversion to an amide derivative, a common step in creating diversity for screening.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of an amide derivative.

Methodology:

-

Hydrolysis of the Methyl Ester:

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Acidify the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-benzylmorpholine-3-carboxylic acid.[2]

-

-

Amide Coupling:

-

Dissolve the resulting carboxylic acid in an anhydrous solvent like dimethylformamide (DMF).

-

Add a primary or secondary amine of interest, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final amide derivative using column chromatography.

-

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3K)

This protocol is a general template for determining the IC50 value of a test compound against a target kinase.[1]

Materials:

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Recombinant human kinase (e.g., PI3Kα).

-

Kinase substrate (e.g., PIP2).

-

ATP.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well assay plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).

-

Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate IC50 values by plotting the percent inhibition against the log concentration of the test compound.

Protocol 3: Cell-Based Proliferation Assay

This assay determines the effect of a test compound on the proliferation of cancer cells.[9][10]

Diagram of the Cell Proliferation Assay Workflow

Caption: Workflow for a cell-based proliferation assay.

Materials:

-

Cancer cell line of interest (e.g., A549 for lung cancer).[8]

-

Complete cell culture medium.

-

Test compounds.

-

Cell viability reagent (e.g., MTT, Resazurin).

-

96-well cell culture plates.

-

Spectrophotometer or fluorometer.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include appropriate controls (vehicle and positive control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or resazurin reagent and incubate for an additional 2-4 hours.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.

Conclusion

This compound represents a promising starting point for the synthesis of novel bioactive molecules. While direct biological data is currently limited, its structural relationship to known pharmacologically active morpholine derivatives suggests its potential utility in developing inhibitors for targets such as kinases and histone methyltransferases. The provided protocols offer a foundational framework for the synthesis and biological evaluation of its derivatives in a drug discovery setting.

References

- 1. benchchem.com [benchchem.com]

- 2. (S)-4-Benzylmorpholine-3-carboxylic acid [myskinrecipes.com]

- 3. (R)-methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 40152340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 5. Methyl 4-benzylmorpholine-3-carboxylate | C13H17NO3 | CID 22309117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell-based Assays | MuriGenics [murigenics.com]

Application Notes and Protocols: (S)-Methyl 4-benzylmorpholine-3-carboxylate in the Synthesis of Bioactive Molecules